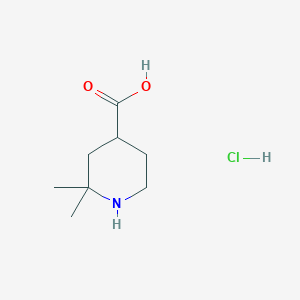

2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

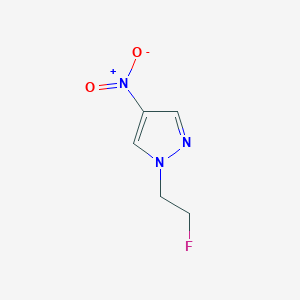

2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride, also known as DMPC, is a potential intermediate for the synthesis of analogs and derivates of various biologically active compounds. It has a molecular weight of 193.67 .

Molecular Structure Analysis

The InChI code for 2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride is 1S/C8H15NO2.ClH/c1-8(2)5-6(7(10)11)3-4-9-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This indicates that the molecule contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Scientific Research Applications

Hydrogen Bonding and Supramolecular Structures

Studies have emphasized the significance of hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, underscoring their role in the formation of supramolecular structures. These structures are stabilized through various non-covalent interactions, displaying 3D frameworks which are crucial for understanding the molecular recognition and assembly processes in crystal engineering (Jin et al., 2011). Similarly, non-covalent bonded 2D-3D supramolecular architectures based on 4-dimethylaminopyridine and organic acids have been observed, highlighting the role of weak interactions in structure extension and the formation of complex frameworks (Zhang et al., 2015).

Intermolecular Hydrogen Bonding

The formation of an intermolecularly hydrogen-bonded dimer, showcasing molecular recognition through acid-amide hydrogen bonding, has been demonstrated in studies. This finding is pivotal for the development of new molecular assemblies and materials (Wash et al., 1997).

Esterification and Lactonization Applications

A rapid esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, showcasing its application to large-ring lactonization, has been developed. This method presents a novel approach for synthesizing complex organic structures, including DL-2,4,6-tridemethyl-3-deoxymethynolide (Inanaga et al., 1979).

Photochemical Dimerization

The photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation, resulting in the formation of 1,4-dimers, highlights the potential for synthesizing novel organic compounds with unique properties (Taylor & Kan, 1963).

Synthesis of Complex Carbohydrates

Dimethylphosphinothioic mixed anhydrides of carboxylic acids have been utilized for the N-acylation of 2-amino-2-deoxy-D-glucopyranose derivatives, demonstrating a method for synthesizing complex carbohydrates without the need for protecting the hydroxyl functions. This technique is significant for the development of glycoscience and carbohydrate chemistry (Inazu et al., 1988).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-6(7(10)11)3-4-9-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWLMAODQHSUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpiperidine-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)

![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2678491.png)